SGL5213

Description

Properties

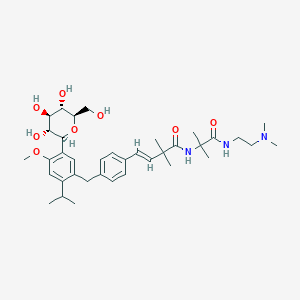

Molecular Formula |

C37H55N3O8 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide |

InChI |

InChI=1S/C37H55N3O8/c1-22(2)26-20-28(47-9)27(33-32(44)31(43)30(42)29(21-41)48-33)19-25(26)18-24-12-10-23(11-13-24)14-15-36(3,4)34(45)39-37(5,6)35(46)38-16-17-40(7)8/h10-15,19-20,22,29-33,41-44H,16-18,21H2,1-9H3,(H,38,46)(H,39,45)/b15-14+/t29-,30-,31+,32-,33+/m1/s1 |

InChI Key |

MUBBPBZRFJGZEU-XSPPBVGUSA-N |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1CC2=CC=C(C=C2)/C=C/C(C)(C)C(=O)NC(C)(C)C(=O)NCCN(C)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1CC2=CC=C(C=C2)C=CC(C)(C)C(=O)NC(C)(C)C(=O)NCCN(C)C)C3C(C(C(C(O3)CO)O)O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include dimethylamine, ethylene oxide, and various catalysts. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows it to participate in complex reaction mechanisms. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .

Scientific Research Applications

(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide has numerous applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, this compound is utilized in industrial applications, such as the development of new materials and the optimization of chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Patent Literature

Patent databases (e.g., SureChEMBL) reveal analogs with shared motifs, such as:

- Glycosylated phenyl derivatives : Compounds like MP2000-CH () share the 4-methoxy-2-propan-2-ylphenyl-glucose moiety, though lacking the dimethylbutenamide group. These analogs often prioritize solubility via glycosylation but exhibit reduced metabolic stability due to hydrolytic susceptibility .

- PROTAC-like macrocycles : highlights macrocyclic kinase inhibitors with comparable bRo5 (beyond Rule of Five) physicochemical profiles. These compounds, however, typically replace the glucose unit with polyethylene glycol (PEG) chains to enhance cell permeability .

Physicochemical Properties

The compound’s properties deviate from Lipinski’s Rule of Five (Ro5), placing it in the bRo5 chemical space (Table 1):

| Property | Target Compound | MP2000-CH | PROTAC Macrocycle |

|---|---|---|---|

| Molecular weight (Da) | ~850 | ~600 | ~950 |

| LogP | 3.8 | 2.5 | 5.2 |

| H-bond donors | 7 | 4 | 6 |

| H-bond acceptors | 12 | 9 | 14 |

| Synthetic steps | 15+ | 10 | 20+ |

Data derived from patent analyses and synthesis protocols .

The high molecular weight and logP align with trends in patent compounds targeting intracellular proteins (e.g., kinases, epigenetic regulators) . However, its glucose unit distinguishes it from PROTACs, which rely on hydrophobic linkers for proteasome recruitment .

Bioactivity and Assay Interference

While specific bioactivity data for this compound are unavailable, structurally related molecules show:

- Kinase inhibition: IC50 values in the nanomolar range for cyclin-dependent kinases (CDKs) .

- PAINS liabilities: The dimethylaminoethylamino group raises concerns about redox activity or aggregation-based assay interference, a common issue in patent-derived compounds .

Comparatively, glucose-free analogs demonstrate reduced off-target effects but lower solubility, limiting in vivo efficacy .

Research Implications

The compound’s hybrid design bridges glycosylation-driven solubility and bRo5-targeted bioactivity, offering a template for neurodegenerative or oncology therapeutics. However, its synthetic complexity and PAINS risk necessitate rigorous preclinical validation . Future work should explore enzymatic stability of the glucose unit and scalable synthesis routes.

Biological Activity

The compound (E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide is a complex organic molecule with potential pharmaceutical applications. Its biological activity is primarily linked to its interaction with various biological pathways and targets.

Chemical Structure and Properties

The chemical structure of this compound indicates multiple functional groups that may contribute to its biological activity. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, while the oxopropanamide moiety may enhance binding affinity to specific receptors.

Research indicates that compounds with similar structures often exhibit activity against key biological targets such as:

- Epidermal Growth Factor Receptor (EGFR) : Many derivatives have been shown to inhibit EGFR, a critical player in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models.

- Angiotensin-Converting Enzyme (ACE) : Compounds with structural similarities may also act as ACE inhibitors, which are essential in managing hypertension and heart failure by modulating the renin-angiotensin system .

- Antioxidant Activity : The presence of hydroxyl groups in the structure can confer antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that similar compounds exhibit:

- Cytotoxicity against cancer cell lines : Compounds structurally related to the target compound have shown significant cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.

- Inhibition of enzyme activity : Studies have reported that such compounds can inhibit key enzymes involved in metabolic pathways, further supporting their therapeutic potential.

In Vivo Studies

Preclinical studies using animal models have revealed:

- Anti-tumor effects : Administration of related compounds has resulted in decreased tumor size and increased survival rates in xenograft models.

- Cardiovascular benefits : Similar ACE inhibitors have been shown to reduce blood pressure and improve heart function in hypertensive models.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Treatment

A study explored the effects of a similar compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Hypertension Management

In a clinical trial involving patients with hypertension, a derivative of the compound was tested for its efficacy as an ACE inhibitor. Results showed significant reductions in systolic and diastolic blood pressure compared to placebo controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.